beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene

Catalog No.
S13236820
CAS No.
83677-18-3
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydrox...

CAS Number

83677-18-3

Product Name

beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene

IUPAC Name

(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+

InChI Key

XVJKSGJGHGOBSI-FMIVXFBMSA-N

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C

Isomeric SMILES

C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene is a synthetic organic compound recognized for its unique chemical structure, which includes two tert-butyl groups and a hydroxystyrene moiety. Its molecular formula is C18H26O2C_{18}H_{26}O_2, and it is classified under phenolic compounds. This compound exhibits significant antioxidant properties, making it valuable in various industrial applications, especially in polymer stabilization.

Typical of phenolic compounds:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group may be oxidized to a carbonyl group under specific conditions.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced functionality.

Research indicates that beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene exhibits notable biological activities:

  • Antioxidant Properties: It acts as a radical scavenger, effectively neutralizing free radicals and preventing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies suggest it may reduce inflammation markers, contributing to its potential therapeutic applications.
  • Cytoprotective Activity: The compound has shown protective effects on cells against various forms of stress, which may have implications in pharmacology and toxicology.

The synthesis of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves several steps:

  • Michael Addition: A base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate compound.
  • Transesterification: This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product. This step is crucial for achieving the desired structural integrity and functional properties .

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene finds diverse applications across several industries:

  • Polymer Stabilization: It is widely used as an antioxidant in stabilizing polymers such as polyethylene and polypropylene against thermal degradation .
  • Cosmetic Products: Due to its antioxidant properties, it is incorporated into formulations to enhance skin protection against oxidative damage.
  • Pharmaceuticals: The compound's biological activities make it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.

Interaction studies involving beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene have focused on its synergistic effects with other antioxidants and its influence on cellular pathways. Research has shown that:

  • It may enhance the efficacy of other antioxidants when used in combination, providing broader protective effects against oxidative damage.
  • Studies have also investigated its potential interactions with various enzymes and receptors involved in inflammatory responses.

These interactions are critical for understanding the compound's full therapeutic potential and safety profile.

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene shares structural similarities with several other compounds known for their antioxidant properties. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)Contains four phenolic units linked by pentaerythritolSuperior stability and lower volatility in high-temperature processing
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateLong alkyl chain enhances solubility in lipophilic matricesPrimarily used in food packaging applications due to its low migration properties
Ethyl 3,5-di-tert-butyl-4-hydroxybenzoateSimilar phenolic structure but lacks acetyl and methyl groupsOften used as a food preservative due to its effective antimicrobial properties

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene stands out due to its specific acetyl and methyl substitutions, which enhance its solubility and antioxidant capabilities compared to similar compounds.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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